molecular formula C15H12N2O2 B171458 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 181702-32-9

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B171458
CAS No.: 181702-32-9
M. Wt: 252.27 g/mol
InChI Key: LMJBPVCKIZBMJR-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of the methoxyphenyl group and the carbaldehyde functional group in its structure makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable scaffold for the development of new compounds with enhanced biological activities and improved pharmacokinetic properties.

Properties

IUPAC Name

2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-12-6-4-5-11(9-12)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJBPVCKIZBMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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